

pNP-TMP assay protocol for ENPP1 activity

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Compound Focus: pNP-TMP

CAS No.: 16562-50-8

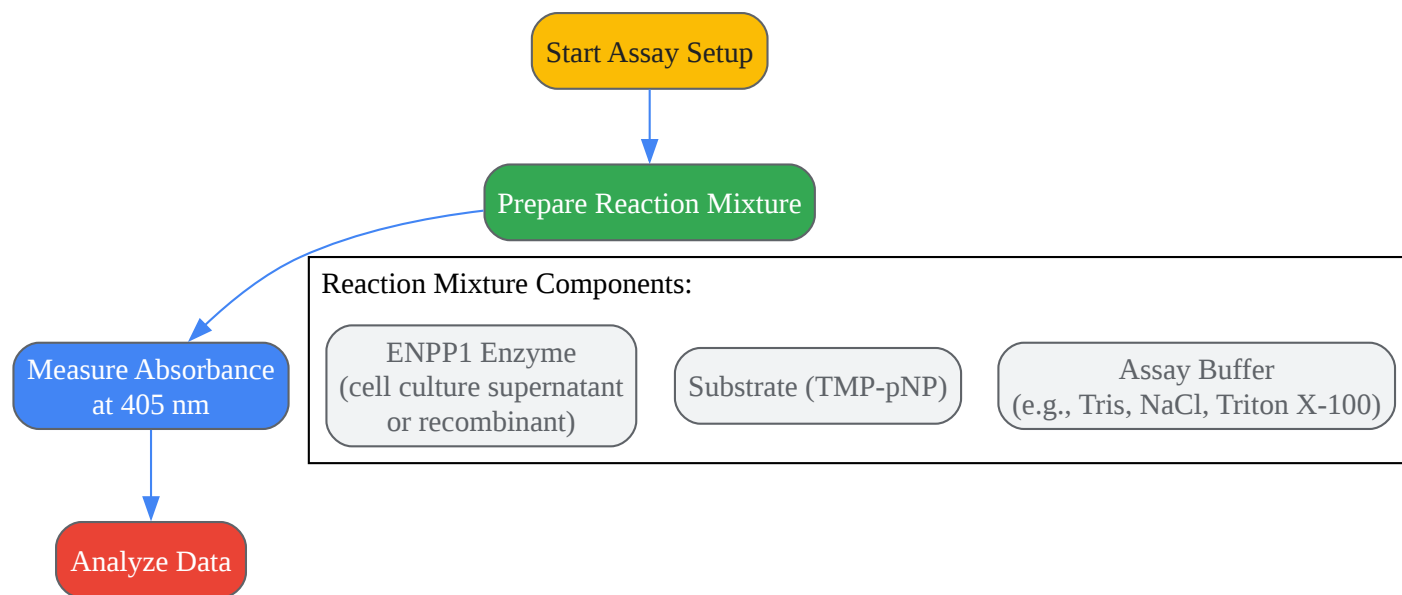
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pNP-TMP Assay Principle and Workflow

The **pNP-TMP** assay is a colorimetric method used to measure ENPP1 enzyme activity. The core principle involves ENPP1 hydrolyzing the synthetic substrate **thymidine 5'-monophosphate p-nitrophenyl ester (TMP-pNP or pNP-TMP)**. This hydrolysis reaction releases **p-nitrophenol (pNP)**, a yellow-colored product whose concentration can be quantified by measuring absorbance at 405-410 nm [1] [2].

The diagram below illustrates the general workflow for performing this assay.



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Assay Components and Setup

Based on the search results, here are the typical components and conditions used for the **pNP-TMP** assay.

Component	Description / Example	Reference
Substrate	Thymidine 5'-monophosphate p-nitrophenyl ester (TMP-pNP). A concentration of 1 mM is commonly used.	[2]
Assay Buffer	250 mM Tris (pH 8.0), 500 mM NaCl, 0.05% Triton X-100 . The reaction is often initiated by adding the enzyme.	[2]
ENPP1 Source	Recombinant enzyme or sample from cell culture supernatant (e.g., 10 μ L supernatant in 90 μ L assay buffer).	[2]
Detection	Measure the release of p-nitrophenol (pNP) at 405 nm .	[2]

Component	Description / Example	Reference
Commercial Kits	Transcreeper ENPP1 Assay (BellBrook Labs) uses a different, higher-throughput method detecting AMP/GMP.	[3]

Example Experimental Data

The **pNP-TMP** assay is widely used for kinetic studies and inhibitor screening. The table below summarizes example data from recent literature.

Application / Experiment	Key Findings / Data	Reference
Inhibitor Potency	ENPP1 Inhibitor C showed an IC50 of 0.48 μM in the pNP-TMP assay.	[4]
Inhibitor Potency	LCB33 , a novel inhibitor, showed an IC50 of 0.9 pM in an enzyme assay using pNP-TMP as a substrate.	[5]
Mutant Enzyme Activity	The ENPP1 Y451C mutation led to approximately 50-70% reduction in enzymatic activity measured via the pNP-TMP method.	[2]
Probe Comparison	The pNP-TMP colorimetric probe (TMP-pNP) has significant limitations in sensitivity compared to newer chemiluminescent probes.	[1] [6]

Troubleshooting and Technical Considerations

- Sensitivity Limitations:** The **pNP-TMP** assay is noted to be significantly less sensitive than modern chemiluminescent probes, which can have a limit of detection thousands of times lower [1] [6]. For high-sensitivity requirements, consider alternative detection methods.
- Lack of Selectivity:** The TMP-pNP substrate can also be cleaved by other phosphatases, such as **Alkaline Phosphatase (ALP)**, which may lead to false positives or overestimation of ENPP1 activity in complex biological samples [1] [6].

- **Commercial Alternatives:** For higher throughput and potentially greater robustness, commercially available kits like the Transcreener ENPP1 Assay provide a homogenous, "mix-and-read" format. This kit uses a competitive immunoassay to detect the universal products AMP/GMP, making it applicable even with native substrates like ATP or cGAMP [3].

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